6-Bromo-2-methylquinolin-8-amine
Overview
Description
6-Bromo-2-methylquinolin-8-amine: is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Quinoline derivatives have been known to play a significant role in medicinal chemistry . They are often used as scaffolds in drug discovery .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, quinoline derivatives participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in various biochemical reactions and pathways .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can be influenced by various factors, including their chemical structure and the conditions under which they are administered .
Result of Action
Certain quinoline derivatives have been reported to exhibit antimicrobial activity .
Action Environment
The action of quinoline derivatives can be influenced by various factors, including the conditions under which they are synthesized and administered .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinolin-8-amine typically involves the bromination of 2-methylquinoline followed by amination. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6th position of the quinoline ring. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2-methylquinolin-8-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 6-Bromo-2-methylquinolin-8-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antimicrobial, antiviral, and anticancer properties.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
6-Bromoquinoline: Similar structure but lacks the methyl and amine groups, affecting its chemical properties and reactivity.
8-Aminoquinoline: Contains an amine group at the 8th position but lacks the bromine and methyl groups, altering its biological activity.
Uniqueness: 6-Bromo-2-methylquinolin-8-amine is unique due to the presence of both bromine and amine groups on the quinoline ring.
Properties
IUPAC Name |
6-bromo-2-methylquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIHUHNDHYKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491437 | |
Record name | 6-Bromo-2-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61854-65-7 | |
Record name | 6-Bromo-2-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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